5-Nitrobenzo[d]oxazole-2-carbohydrazide
Description
5-Nitrobenzo[d]oxazole-2-carbohydrazide is a heterocyclic compound featuring a benzo[d]oxazole core substituted with a nitro group at position 5 and a carbohydrazide (-CONHNH₂) moiety at position 2. The benzo[d]oxazole system comprises a fused benzene and oxazole ring, where the oxazole contributes nitrogen and oxygen atoms, enhancing electronic deficiency and reactivity. This compound is structurally analogous to pharmacologically active hydrazide derivatives, which are frequently explored for their biological and coordination properties .
Properties
Molecular Formula |
C8H6N4O4 |
|---|---|
Molecular Weight |
222.16 g/mol |
IUPAC Name |
5-nitro-1,3-benzoxazole-2-carbohydrazide |
InChI |
InChI=1S/C8H6N4O4/c9-11-7(13)8-10-5-3-4(12(14)15)1-2-6(5)16-8/h1-3H,9H2,(H,11,13) |
InChI Key |
YFFBWULHXVDQBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N=C(O2)C(=O)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitrobenzo[d]oxazole-2-carbohydrazide typically involves the reaction of 5-nitrobenzoxazole with hydrazine hydrate. The reaction is carried out in ethanol under reflux conditions for several hours . The product is then purified by crystallization from ethanol.
Industrial Production Methods
The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Nitrobenzo[d]oxazole-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazole derivatives, which can have different functional groups attached to the oxazole ring .
Scientific Research Applications
Chemistry
5-Nitrobenzo[d]oxazole-2-carbohydrazide serves as an intermediate in the synthesis of more complex heterocyclic compounds. Its reactivity allows for various chemical transformations, including oxidation and substitution reactions, which are crucial for developing new materials.
Biology
Research indicates that this compound exhibits antimicrobial and anticancer properties. Studies have shown its effectiveness against various bacterial strains, including Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) reported as low as 0.016 μg/mL for certain derivatives . The mechanism of action may involve the bioreduction of the nitro group to form reactive intermediates that interact with cellular components, leading to antimicrobial effects.
Case Study: Antimicrobial Activity
In a study examining the antimicrobial efficacy of various derivatives, 5-Nitrobenzo[d]oxazole-2-carbohydrazide demonstrated significant growth inhibition against several pathogens, including Staphylococcus aureus and Escherichia coli. The introduction of pyridyl rings as substituents was found to enhance overall antimicrobial activity .
Medicine
The compound is being explored for its potential therapeutic applications in treating infectious diseases and cancer. Its ability to inhibit specific molecular targets makes it a candidate for drug development aimed at resistant strains of bacteria and cancer cells.
Case Study: Anticancer Potential
Research on benzoxazole derivatives has highlighted their potential as anticancer agents. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines, suggesting a promising avenue for further investigation in cancer therapy .
Industry
In industrial applications, 5-Nitrobenzo[d]oxazole-2-carbohydrazide is utilized in developing new materials with specific properties such as fluorescence and conductivity. Its versatility makes it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of 5-Nitrobenzo[d]oxazole-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects . The compound can also inhibit specific enzymes and disrupt cellular processes, contributing to its biological activity .
Comparison with Similar Compounds
Key Structural Insights :
- Nitro Group Position : The nitro group at position 5 is conserved in some analogs (e.g., benzofuran derivatives ), but its electronic effects vary with the heterocycle.
- Carbohydrazide Functionality : Common in all compared compounds, this group enables coordination chemistry and hydrazone formation, critical for biological activity .
Reactivity Comparison :
- Oxidative cyclization (used in bis-oxadiazoles ) is less applicable to the target compound due to its pre-formed oxazole ring.
- Thiazole derivatives require multi-step substitutions, whereas carbohydrazides like the target compound may form directly from carboxylic acid precursors.
2.4 Stability and Physicochemical Properties
Biological Activity
5-Nitrobenzo[d]oxazole-2-carbohydrazide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its anti-inflammatory, antimicrobial, and cytotoxic properties, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
5-Nitrobenzo[d]oxazole-2-carbohydrazide can be synthesized through various methods, often involving the reaction of benzo[d]oxazole derivatives with hydrazine derivatives. The nitro group at the 5-position enhances the compound's reactivity and biological potential.
1. Anti-inflammatory Activity
Numerous studies have reported the anti-inflammatory properties of 5-nitrobenzo[d]oxazole derivatives. For instance, a study demonstrated that compounds derived from this structure exhibited moderate to potent anti-inflammatory activity, with percent inhibition ranging from 26% to 55.8% when compared to standard drugs .
Table 1: Anti-inflammatory Activity of 5-Nitrobenzo[d]oxazole Derivatives
| Compound Name | Percent Inhibition (%) | Comparison Standard |
|---|---|---|
| Compound A | 55.8 | Standard Drug X |
| Compound B | 45.0 | Standard Drug Y |
| Compound C | 26.0 | Standard Drug Z |
2. Antimicrobial Activity
The antimicrobial properties of 5-nitrobenzo[d]oxazole-2-carbohydrazide have also been investigated. A significant finding is its effectiveness against multidrug-resistant Gram-positive pathogens, which poses a serious threat in clinical settings . The compound has shown potential as a lead structure for developing new antibiotics.
Table 2: Antimicrobial Efficacy Against Various Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
3. Cytotoxic Activity
Research indicates that 5-nitrobenzo[d]oxazole derivatives exhibit cytotoxic effects against various cancer cell lines. For example, a study showed that certain derivatives inhibited cell proliferation in human breast cancer cells with IC50 values in the micromolar range .
Table 3: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
Case Studies
- Anti-inflammatory Study : In a controlled experiment, researchers evaluated the anti-inflammatory effects of several derivatives of 5-nitrobenzo[d]oxazole-2-carbohydrazide using a carrageenan-induced paw edema model in rats. The results indicated significant reduction in edema, supporting its potential as an anti-inflammatory agent .
- Antimicrobial Efficacy : A clinical study focused on the antimicrobial activity of synthesized derivatives demonstrated their effectiveness against resistant strains of Staphylococcus aureus, highlighting their potential for treating infections caused by resistant bacteria .
- Cytotoxicity Assessment : A recent study assessed the cytotoxicity of various derivatives on cancer cell lines using MTT assays, revealing that some compounds significantly inhibited cell growth, suggesting their potential as anticancer agents .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Nitrobenzo[d]oxazole-2-carbohydrazide, and how can reaction intermediates be optimized for yield?
- Methodological Answer : The compound can be synthesized via hydrazide intermediates. For example, hydrazine hydrate reacts with ester precursors (e.g., chloroacetyl chloride derivatives) to form hydrazides, which are subsequently condensed with nitro-substituted aldehydes or ketones under acidic conditions . Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios (e.g., 1:1.2 hydrazide-to-aldehyde molar ratio) to minimize byproducts. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) improves yield .
Q. How is 5-Nitrobenzo[d]oxazole-2-carbohydrazide characterized spectroscopically, and what key spectral markers confirm its structure?
- Methodological Answer :
- 1H NMR : Aromatic protons in the benzo[d]oxazole ring appear as doublets (δ 7.46–8.02 ppm), while the hydrazide NH proton resonates as a broad singlet (δ 10.2–11.5 ppm) .
- IR : Stretching frequencies at ~3250 cm⁻¹ (N-H), ~1670 cm⁻¹ (C=O), and ~1520 cm⁻¹ (NO₂) confirm functional groups .
- X-ray Crystallography : Planar geometry of the oxazole ring and dihedral angles between nitro and hydrazide groups validate molecular conformation .
Q. What safety protocols are critical when handling 5-Nitrobenzo[d]oxazole-2-carbohydrazide in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
- Storage : Keep in airtight containers at 0–6°C to prevent decomposition .
- Waste Disposal : Neutralize with dilute acetic acid before incineration to avoid nitro compound hazards .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of 5-Nitrobenzo[d]oxazole-2-carbohydrazide?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates frontier molecular orbitals (HOMO-LUMO gaps) to assess electrophilic/nucleophilic sites. For example, the nitro group’s electron-withdrawing effect lowers LUMO energy (~-1.8 eV), enhancing susceptibility to nucleophilic attack . Solvent effects (e.g., acetonitrile) are modeled using the Polarizable Continuum Model (PCM) to refine redox potentials .
Q. What strategies resolve contradictions in biological activity data for hydrazide derivatives like 5-Nitrobenzo[d]oxazole-2-carbohydrazide?
- Methodological Answer : Discrepancies in antimicrobial assays may arise from:
- Strain Variability : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models to identify spectrum breadth .
- Bioavailability : Use logP calculations (e.g., >2.5 indicates membrane permeability) and in vitro Caco-2 cell models to correlate structure-activity relationships (SAR) .
- Metabolite Interference : LC-MS/MS quantifies active metabolites (e.g., nitro-reduced intermediates) to distinguish parent compound efficacy .
Q. How can synthetic challenges in cyclization steps (e.g., oxazole ring formation) be mitigated during scale-up?
- Methodological Answer :
- Catalysis : Employ p-toluenesulfonic acid (PTSA, 10 mol%) in refluxing toluene to accelerate cyclization kinetics .
- Microwave Assistance : 15-minute irradiation at 150°C reduces reaction time from 12 hours to <1 hour, minimizing thermal degradation .
- In Situ Monitoring : ReactIR tracks carbonyl (C=O) disappearance at ~1670 cm⁻¹ to optimize reaction termination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
